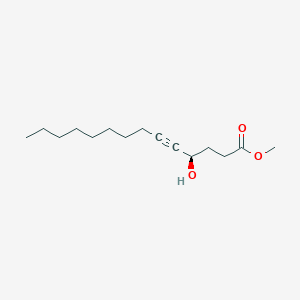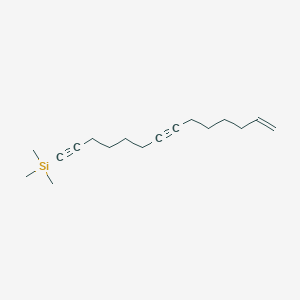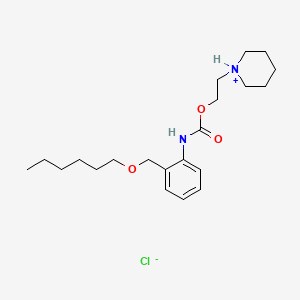
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- is an organic compound with a unique structure that includes a hydroxyl group and a triple bond within a long carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- typically involves the esterification of 5-Tetradecynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process may also involve purification steps such as distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) in the presence of a base.
Major Products
Oxidation: Formation of 5-Tetradecynoic acid, 4-oxo-, methyl ester.
Reduction: Formation of 5-Tetradecenoic acid, 4-hydroxy-, methyl ester or 5-Tetradecanoic acid, 4-hydroxy-, methyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular membranes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Tetradecynoic acid, 4-hydroxy-, ethyl ester
- 5-Tetradecynoic acid, 4-hydroxy-, propyl ester
- 5-Tetradecenoic acid, 4-hydroxy-, methyl ester
Uniqueness
5-Tetradecynoic acid, 4-hydroxy-, methyl ester, ®- is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a triple bond. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
77889-07-7 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
methyl (4R)-4-hydroxytetradec-5-ynoate |
InChI |
InChI=1S/C15H26O3/c1-3-4-5-6-7-8-9-10-11-14(16)12-13-15(17)18-2/h14,16H,3-9,12-13H2,1-2H3/t14-/m0/s1 |
Clave InChI |
ZDYJUAHGGVPCPZ-AWEZNQCLSA-N |
SMILES isomérico |
CCCCCCCCC#C[C@@H](CCC(=O)OC)O |
SMILES canónico |
CCCCCCCCC#CC(CCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)








![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)

![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
